molecular formula C7H4Br3NO B14734173 2,4,6-Tribromobenzamide CAS No. 5947-23-9

2,4,6-Tribromobenzamide

Cat. No.: B14734173
CAS No.: 5947-23-9
M. Wt: 357.82 g/mol
InChI Key: PLBUPXLGOWJKQG-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzamide is an organic compound with the molecular formula C7H4Br3NO. It is a derivative of benzamide where three bromine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromobenzamide typically involves the bromination of benzamide. One common method is the reaction of benzamide with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of handling hazardous bromine reagents.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2,4,6-tribromoaniline using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 2,4,6-tribromobenzoic acid.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Various substituted benzamides.

    Reduction: 2,4,6-Tribromoaniline.

    Oxidation: 2,4,6-Tribromobenzoic acid.

Scientific Research Applications

2,4,6-Tribromobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromobenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The bromine atoms in the compound enhance its reactivity and binding affinity to these targets, making it a potent agent in various applications.

Comparison with Similar Compounds

    2,4,6-Tribromoaniline: Similar in structure but with an amine group instead of an amide.

    2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amide.

    2,4,6-Tribromobenzoic acid: Contains a carboxyl group instead of an amide.

Uniqueness: 2,4,6-Tribromobenzamide is unique due to its amide functional group, which imparts different chemical and physical properties compared to its analogs. The presence of the amide group makes it more suitable for certain reactions and applications, particularly in the synthesis of pharmaceuticals and other organic compounds.

Properties

CAS No.

5947-23-9

Molecular Formula

C7H4Br3NO

Molecular Weight

357.82 g/mol

IUPAC Name

2,4,6-tribromobenzamide

InChI

InChI=1S/C7H4Br3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)

InChI Key

PLBUPXLGOWJKQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)N)Br)Br

Origin of Product

United States

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